molecular formula C8H7N3S2 B2709995 5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol CAS No. 879906-47-5

5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol

Cat. No.: B2709995
CAS No.: 879906-47-5
M. Wt: 209.29
InChI Key: ZSJRVSLDYPQLLA-UHFFFAOYSA-N
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Description

5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a thiophene ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol typically involves the reaction of thiophene derivatives with triazole precursors. One common method involves the condensation of thiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an antiviral agent, it targets viral polymerases, inhibiting their activity and preventing viral replication . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct electronic and chemical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Biological Activity

5-[2-(thiophen-2-yl)ethenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and antiviral properties.

Chemical Synthesis

The synthesis of this compound involves several steps. Typically, it can be synthesized through the reaction of thiophene derivatives with appropriate hydrazones under acidic or basic conditions. The reaction pathway often yields a series of triazole derivatives that can be further modified for enhanced biological activity.

Structural Insights

The molecular structure of this compound features a triazole ring fused with a thiophene moiety. The coplanarity of the triazole and thiophene rings is crucial for its biological activity. The dihedral angles between these rings can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various triazole derivatives against standard pathogenic strains. Compounds related to this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate effectiveness against Gram-negative bacteria like Escherichia coli . However, these compounds generally show limited activity against fungal strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundGram-positive ActivityGram-negative ActivityFungal Activity
This compoundSignificantModerateInactive
Related Triazole Derivative ASignificantWeakInactive
Related Triazole Derivative BModerateSignificantInactive

Antiviral Activity

In addition to antimicrobial properties, compounds derived from the thiophene and triazole framework have been investigated for their antiviral activities. Notably, some analogues have demonstrated efficacy as non-nucleoside inhibitors of dengue virus polymerase. These compounds were shown to exhibit submicromolar activity against all four dengue virus serotypes in vitro . The mechanism involves inhibition of viral replication by targeting the NS5 RdRp enzyme.

Table 2: Antiviral Efficacy Against Dengue Virus

CompoundIC50 (µM)Virus Serotype
This compound<1All serotypes
Related Oxadiazole Derivative A0.5Serotype 1
Related Oxadiazole Derivative B0.8Serotype 3

Case Studies

Several case studies highlight the potential applications of this compound in medicinal chemistry:

  • Antimicrobial Screening : In a study involving a series of synthesized triazoles, compounds structurally similar to this compound were tested against various bacterial strains. Results indicated that modifications to the thiophene group significantly enhanced antibacterial activity .
  • Dengue Virus Inhibition : Another study focused on the antiviral properties of triazoles against dengue virus. The results demonstrated that specific substitutions on the thiophene ring could lead to improved inhibition rates against viral replication .

Properties

IUPAC Name

5-[(E)-2-thiophen-2-ylethenyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S2/c12-8-9-7(10-11-8)4-3-6-2-1-5-13-6/h1-5H,(H2,9,10,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJRVSLDYPQLLA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=NC(=S)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=NC(=S)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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